7,8-dihydro-6H-pyrrolo[2,3-g]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,8-dihydro-6H-pyrrolo[2,3-g]quinoxaline is a nitrogen-containing heterocyclic compound. It features a fused ring system that includes both pyrrole and quinoxaline moieties. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-dihydro-6H-pyrrolo[2,3-g]quinoxaline typically involves the condensation of 1H-pyrrole-2,3-diones with o-phenylenediamine. This reaction is often catalyzed by bismuth salts such as Bi(OTf)3 . The reaction conditions generally include heating the reactants in an appropriate solvent under reflux.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
7,8-dihydro-6H-pyrrolo[2,3-g]quinoxaline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions include various substituted quinoxalines and pyrroles, which can exhibit different biological activities and properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific electronic and photophysical properties.
Wirkmechanismus
The mechanism by which 7,8-dihydro-6H-pyrrolo[2,3-g]quinoxaline exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Oxidative Stress Pathways: It may act as an antioxidant by scavenging free radicals.
Cell Signaling Pathways: It could modulate signaling pathways involved in cell proliferation and apoptosis.
Enzyme Inhibition: This compound might inhibit specific enzymes that play a role in disease progression.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Pyrrolo[2,3-b]chinoxalin: Bekannt für seine antioxidativen und antikanzerogenen Eigenschaften.
Pyrrolo[1,2-a]pyrazin: Zeigt antimikrobielle und entzündungshemmende Aktivitäten.
Pyrrolo[3,4-g]chinoxalin: Wird bei der Entwicklung konjugierter Copolymere für elektronische Anwendungen eingesetzt.
Einzigartigkeit
7,8-Dihydro-6H-pyrrolo[2,3-g]chinoxalin ist aufgrund seiner spezifischen Ringstruktur und des Potenzials für vielfältige biologische Aktivitäten einzigartig. Seine Fähigkeit, verschiedene chemische Reaktionen einzugehen und verschiedene Derivate zu bilden, macht es zu einer vielseitigen Verbindung für die wissenschaftliche Forschung und industrielle Anwendungen.
Eigenschaften
Molekularformel |
C10H9N3 |
---|---|
Molekulargewicht |
171.20 g/mol |
IUPAC-Name |
7,8-dihydro-6H-pyrrolo[2,3-g]quinoxaline |
InChI |
InChI=1S/C10H9N3/c1-2-11-8-6-10-9(5-7(1)8)12-3-4-13-10/h3-6,11H,1-2H2 |
InChI-Schlüssel |
FJTQNCVZTFZAOE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC2=CC3=NC=CN=C3C=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.